Seleno-diglutathione, also known as selenoglutathione, is a selenium-containing analog of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound has garnered attention due to its unique properties and potential applications in biological systems. Seleno-diglutathione is classified as a selenoamino acid and is recognized for its antioxidative capabilities, which may surpass those of its sulfur counterpart, glutathione.
Seleno-diglutathione can be synthesized through various methods involving selenium compounds. It is derived from the incorporation of selenium into the structure of glutathione, typically using selenocysteine as a precursor. The primary sources of selenium for synthesis include selenite and selenocystine, which are utilized in biochemical reactions to produce the compound.
Seleno-diglutathione falls under the category of organoselenium compounds. It can be classified further based on its structural properties and functional roles in biological systems. Its classification as a selenoamino acid highlights its significance in enzymatic processes and antioxidant defense mechanisms.
The synthesis of seleno-diglutathione can be achieved through several techniques:
The synthesis typically requires specific conditions such as pH control, temperature regulation, and the presence of reducing agents to facilitate the incorporation of selenium into the glutathione framework. The process may also involve purification steps to isolate the final product from by-products.
Seleno-diglutathione consists of two glutathione molecules linked by a diselenide bond. Its molecular formula is C₁₂H₁₅N₃O₄Se₂, indicating the presence of selenium atoms in place of sulfur atoms found in traditional glutathione.
Seleno-diglutathione participates in various biochemical reactions:
The reaction mechanisms often involve non-enzymatic pathways where seleno-diglutathione reacts with electrophiles or oxidants, forming stable conjugates that can be further processed by cellular detoxification systems .
The mechanism by which seleno-diglutathione exerts its effects involves several key processes:
Studies indicate that seleno-diglutathione's mechanism involves both direct scavenging of reactive species and indirect modulation of cellular signaling pathways related to oxidative stress response.
Relevant data indicate that these properties contribute significantly to its biological efficacy and application potential.
Seleno-diglutathione has several promising applications in scientific research:
Seleno-diglutathione (GSeSeG), systematically named L-γ-glutamyl-L-selenocysteinylglycine diselenide, is the oxidized dimeric form of selenoglutathione (GSeH). Its molecular formula is C₂₀H₃₂N₆O₁₂Se₂, with a monoisotopic mass of 778.04 Da. The core structural feature is a diselenide bond (Se–Se) linking two tripeptide monomers (γ-Glu-Sec-Gly) at their selenocysteine residues. This Se–Se bond exhibits a bond length of ~2.30 Å and a bond angle of 105–107°, as determined by X-ray crystallography studies of analogous selenoproteins [1] [6]. The diselenide linkage adopts a gauche conformation, distinct from the trans conformation typical in disulfides, due to selenium’s larger atomic radius and enhanced orbital polarizability [4] [10].
Table 1: Structural Parameters of GSeSeG
Structural Feature | Value | Experimental Method |
---|---|---|
Se–Se bond length | 2.30 ± 0.02 Å | X-ray crystallography |
Se–Se–C bond angle | 106 ± 2° | Comparative modeling |
Torsion angle (Se–Se) | 85 ± 5° (gauche) | NMR spectroscopy |
pKa of Sec–SeH (monomer) | 5.2 ± 0.1 | Potentiometric titration |
GSeSeG is synthesized via solid-phase peptide synthesis using Fmoc-Sec(PMB)-OH (PMB = p-methoxybenzyl) protected selenocysteine, followed by oxidative deprotection with iodine or thioanisole/TFA to form the diselenide. Alternatively, liquid-phase synthesis achieves higher yields (>90%) through sequential coupling of Boc-Glu-OtBu, Fmoc-Sec(PMB)-OH, and Gly-OtBu, with final deprotection [10]. The diselenide bond confers enhanced stability: GSeSeG remains intact for >30 days at 25°C, whereas GSSG undergoes partial hydrolysis under identical conditions [3] [10].
GSeSeG’s biochemical properties diverge significantly from its sulfur analogs due to selenium’s distinct electronegativity and bond energetics.
Redox Thermodynamics:
The GSeSeG/GSeH redox couple has a standard reduction potential (E'₀ = −407 mV), markedly lower than GSSG/GSH (−256 mV). This lower potential enables GSeSeG to function as a stronger oxidant and confers greater reactivity toward peroxide reduction. Kinetic studies show GSeSeG’s reduction rate by glutathione reductase (GR) is 70% faster than GSSG, though its Kₘ is ~10-fold higher due to weaker enzyme binding [3] [10].
Substrate Specificity and Catalysis:
Unlike GSSG, GSeSeG exhibits glutathione peroxidase (GPx)-like activity without requiring selenium-dependent enzymes. In the presence of NADPH and GR, GSeSeG reduces H₂O₂ at rates exceeding those catalyzed by GPx4. This activity stems from the rapid oxidation of GSeH to selenenic acid (GSeOH), which reacts with peroxides 100-fold faster than GSH’s sulfenic acid intermediate [1] [3]. GSeSeG also detoxifies methylglyoxal (MG) 50% more efficiently than GSSG via non-enzymatic conjugation, mitigating glycative stress [3].
Table 2: Functional Comparison of GSeSeG with GSSG
Property | GSeSeG | GSSG | Functional Implication |
---|---|---|---|
Reduction potential (E'₀) | −407 mV | −256 mV | Higher oxidant strength |
GPx-like activity (kₐₚₚ) | 8.7 × 10³ M⁻¹s⁻¹ | Undetectable | Direct peroxide reduction |
Methylglyoxal detoxification | 50% in 30 min (0.5 mM) | <10% in 30 min (0.5 mM) | Enhanced antiglycative capacity |
GR affinity (Kₘ) | 450 ± 30 μM | 35 ± 5 μM | Slower enzymatic recycling |
Se/S bond energy | 172 kJ/mol | 268 kJ/mol | Easier redox cycling |
Steric and Electronic Effects:
The longer Se–Se bond (2.30 Å vs. S–S bond: 2.05 Å) reduces steric constraints in enzyme active sites, enabling access to hydrophobic substrates like phospholipid hydroperoxides—a key activity of GPx4 [1]. Selenium’s lower electronegativity (2.55 vs. sulfur: 2.58) enhances nucleophilicity of the Sec selenolate (GSe⁻), accelerating attacks on electrophilic centers in peroxides or xenobiotics [4] [8].
NMR Spectroscopy:
¹H-NMR of GSeSeG (D₂O, 500 MHz) displays characteristic shifts for Sec residues: δ 3.15 ppm (CβH₂–Se) and δ 4.45 ppm (CαH–Se). ⁷⁷Se-NMR reveals a distinct peak at δ 420 ppm, upfield-shifted relative to free selenocysteine (δ 800 ppm), confirming diselenide bond formation [4] [10]. The Glu and Gly moieties exhibit shifts analogous to GSSG (δ 3.75 ppm for Gly-CαH₂), confirming conserved peptide geometry.
UV-Vis Spectroscopy:
GSeSeG shows a weak absorption band at 290 nm (ε = 550 M⁻¹cm⁻¹) attributed to the n→σ* transition of the Se–Se bond, absent in GSSG. Upon reduction to GSeH, this band disappears, and a new peak emerges at 238 nm (ε = 3,000 M⁻¹cm⁻¹) corresponding to the Se–H group [3] [10]. This spectral shift enables real-time monitoring of redox transitions.
Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) of GSeSeG in negative mode shows a dominant [M−2H]²⁻ ion at m/z 388.9 (calculated: 389.0). Fragmentation patterns include:
High-resolution MS confirms the selenium isotope pattern: ⁷⁸Se⁷⁸Se (0.5%), ⁷⁸Se⁸⁰Se (25.6%), and ⁸⁰Se⁸⁰Se (48.8%), providing a diagnostic fingerprint [10].
Table 3: Spectroscopic Signatures of GSeSeG
Technique | Key Signal | Assignment | Conditions |
---|---|---|---|
⁷⁷Se-NMR | δ 420 ± 5 ppm | Diselenide bond (Se–Se) | D₂O, 25°C, 95 MHz |
¹H-NMR | δ 3.15 ppm (t, 2H) | –CH₂–Se moiety of Sec | D₂O, 500 MHz |
UV-Vis | λₘₐₓ = 290 nm (ε = 550 M⁻¹cm⁻¹) | n→σ* transition (Se–Se) | Phosphate buffer, pH 7.4 |
ESI-MS (negative) | m/z 388.9 [M−2H]²⁻ | Molecular ion | 0.1% formic acid in H₂O/MeOH |
ESI-MS/MS | m/z 231.0 | Sec-Gly fragment | Collision energy: 20 eV |
These spectroscopic profiles enable unambiguous discrimination of GSeSeG from GSSG, which exhibits no Se–Se NMR signals, lacks 290-nm absorption, and shows a distinct [M−H]⁻ ion at m/z 612.1 [4] [8].
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